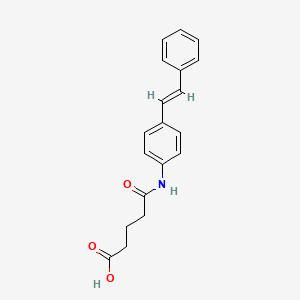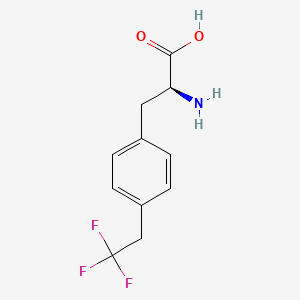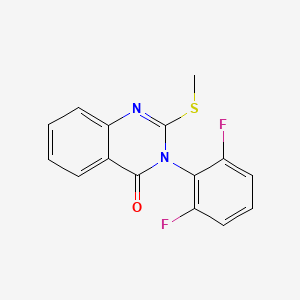
4-(4-Styryl-phenylcarbamoyl)-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Styryl-phenylcarbamoyl)-butyric acid is an organic compound characterized by the presence of a styryl group attached to a phenylcarbamoyl moiety, which is further linked to a butyric acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Styryl-phenylcarbamoyl)-butyric acid typically involves the reaction of 4-styrylphenylamine with butyric anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure consistent quality and high yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Styryl-phenylcarbamoyl)-butyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The styryl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-(4-Styryl-phenylcarbamoyl)-butyric acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(4-Styryl-phenylcarbamoyl)-butyric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Styryl-phenylcarbamoyl)-acrylic acid
- N-(2-Acetyl-4-styrylphenyl)-4-benzenesulfonamide
Uniqueness
4-(4-Styryl-phenylcarbamoyl)-butyric acid is unique due to its specific structural features, such as the combination of a styryl group with a butyric acid chain. This unique structure imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill.
Propiedades
Número CAS |
316173-40-7 |
|---|---|
Fórmula molecular |
C19H19NO3 |
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
5-oxo-5-[4-[(E)-2-phenylethenyl]anilino]pentanoic acid |
InChI |
InChI=1S/C19H19NO3/c21-18(7-4-8-19(22)23)20-17-13-11-16(12-14-17)10-9-15-5-2-1-3-6-15/h1-3,5-6,9-14H,4,7-8H2,(H,20,21)(H,22,23)/b10-9+ |
Clave InChI |
FTXJWRRYLLRFMG-MDZDMXLPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)CCCC(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E)-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(pentanoylamino)oxan-2-ylidene]amino] N-phenylcarbamate](/img/structure/B10756149.png)
![2-[(R)-carboxy-[(2-thiophen-2-ylacetyl)amino]methyl]-5-methylidene-4H-1,3-thiazine-4-carboxylic acid](/img/structure/B10756157.png)
![8-Hydroxy-2-oxa-bicyclo[3.3.1]non-6-ene-3,5-dicarboxylic acid](/img/structure/B10756163.png)
![{1-[2-(1-Formyl-propyl)-3-methanesulfonylamino-pyrrolidine-1-carbonyl]-2-methyl-propyl}-carbamic acid tert-butyl ester](/img/structure/B10756177.png)

![2,2,2-Trifluoro-1-{5-[(3-Phenyl-5,6-Dihydroimidazo[1,2-A]pyrazin-7(8h)-Yl)carbonyl]thiophen-2-Yl}ethane-1,1-Diol](/img/structure/B10756185.png)
![2-[4-(Dimethylamino)phenyl]-6-Hydroxy-3-Methyl-1,3-Benzothiazol-3-Ium](/img/structure/B10756194.png)

![6-Methyl-2(propane-1-sulfonyl)-2H-thieno[3,2-D][1,2,3]diazaborinin-1-OL](/img/structure/B10756208.png)
![2-[Carboxy-(2-thiophen-2-YL-acetylamino)-methyl]-5-methylene-5,6-dihydro-2H-[1,3]thiazine-4-carboxylic acid](/img/structure/B10756209.png)
![2-[(1S)-1-Benzyl-2-sulfanylethyl]-1H-imidazo[4,5-C]pyridin-5-ium](/img/structure/B10756213.png)
![4-bromo-2-{[(2R)-2-(2-chlorobenzyl)pyrrolidin-1-yl]carbonyl}aniline](/img/structure/B10756217.png)
![(5r)-2-Sulfanyl-5-[4-(Trifluoromethyl)benzyl]-1,3-Thiazol-4-One](/img/structure/B10756229.png)
![2-({2-[(3r)-3-Aminopiperidin-1-Yl]-4-Oxoquinazolin-3(4h)-Yl}methyl)benzonitrile](/img/structure/B10756233.png)
